
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a methyl group at the 5-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method is the reaction of 2-phenylacetohydrazide with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Step 1: 2-Phenylacetohydrazide is reacted with acetic anhydride.
Step 2: The mixture is heated under reflux for several hours.
Step 3: The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Functionalized oxadiazole derivatives.
Applications De Recherche Scientifique
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,3,4-oxadiazole: Lacks the phenyl group at the 3-position.
2,5-Diphenyl-1,3,4-oxadiazole: Contains an additional phenyl group at the 2-position.
Uniqueness
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a phenyl group enhances its reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
28740-63-8 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-7-10-11(9(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
ZOOHSVUIPYTRCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


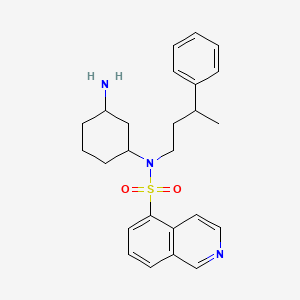
![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
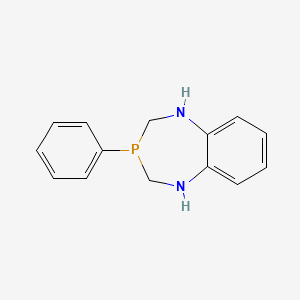
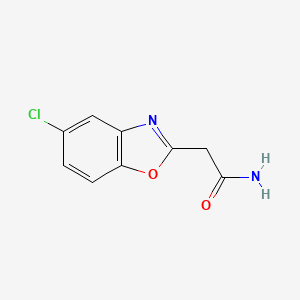
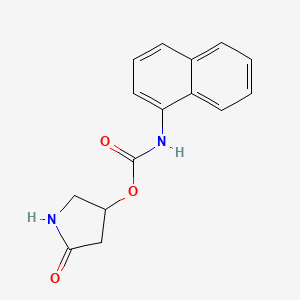
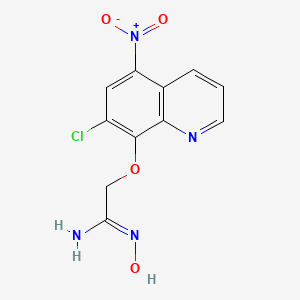
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)

![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
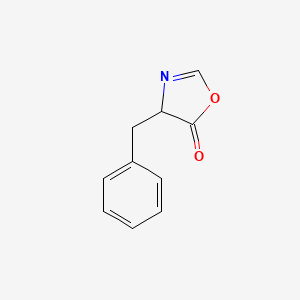
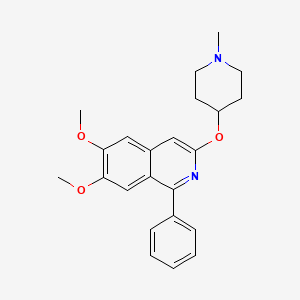
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
